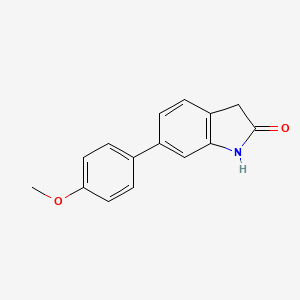

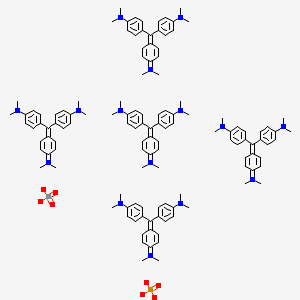

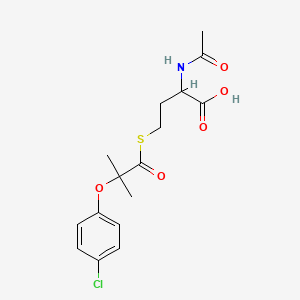

![molecular formula C9H11ClN4S B1625185 N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine CAS No. 871266-85-2](/img/structure/B1625185.png)

N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine

Vue d'ensemble

Description

“N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The tert-butyl group is a bulky alkyl group attached to the nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or nucleophilic substitutions . The tert-butyl group can be introduced through a reaction with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiazole ring. The chlorine atom would be attached to the seventh position of this fused ring system, and the tert-butyl group would be attached to the nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing chlorine atom and the electron-donating tert-butyl group. The presence of these groups could make the compound susceptible to electrophilic and nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chlorine atom could increase its polarity, and the bulky tert-butyl group could influence its solubility and boiling point .Applications De Recherche Scientifique

Synthesis and Chemical Applications

The compound and its derivatives have been explored for their utility in various chemical syntheses. For instance, a study describes a new and efficient method for synthesizing imidazo-azines , where N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine, among other compounds, undergoes flash vacuum thermolysis to produce imidazoazines with excellent yields. These reactions demonstrate the compound's role in generating heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Justyna et al., 2017).

Biological Activities

Research on derivatives of N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine has shown significant biological activities. For example, synthesis of pyrimidinyl benzazolyl urea derivatives from pyrimidine-2- amine exhibited notable antibacterial activity against Bacillus subtilus and antifungal activity against Aspergillus niger, indicating its potential as a base structure for developing new antimicrobial agents (Basha et al., 2021).

Antiproliferative and Proapoptotic Agents

Compounds based on the thiazolo[5,4-d]pyrimidine scaffold, including modifications of N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine, have been studied for their antiproliferative and proapoptotic activities . These studies explore the compounds' abilities to inhibit cancer cell growth by interfering with specific biochemical pathways, making them promising leads for cancer therapy research (Carraro et al., 2006).

Material Science Applications

In the realm of material science, derivatives of N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine have been utilized in synthesizing novel organic compounds with potential applications in electronic and photonic devices. These efforts underscore the compound's versatility not only in biological systems but also in materials engineering and design (Maftei et al., 2016).

Mécanisme D'action

Target of Action

This compound belongs to a class of molecules known as pyrimido[4,5-d]pyrimidines, which have been studied for their biological significance . .

Mode of Action

Compounds in the pyrimido[4,5-d]pyrimidine class have been shown to exhibit various biological activities, suggesting they interact with multiple targets . The exact mechanism of interaction with these targets and the resulting changes induced by N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine are areas for future research.

Biochemical Pathways

Pyrimido[4,5-d]pyrimidine analogs, to which this compound belongs, have been associated with a variety of biological applications . .

Pharmacokinetics

It’s worth noting that compounds with a clogp value less than 4 and a molecular weight less than 400 are likely to maintain drug-likeness during lead optimization . These properties can impact the bioavailability of the compound.

Result of Action

Related compounds have shown in vitro activity against certain strains of mycobacterium tuberculosis

Propriétés

IUPAC Name |

N-tert-butyl-7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4S/c1-9(2,3)14-8-13-5-6(10)11-4-12-7(5)15-8/h4H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMVVPYNGDOPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=C(S1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468774 | |

| Record name | N-tert-Butyl-7-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine | |

CAS RN |

871266-85-2 | |

| Record name | 7-Chloro-N-(1,1-dimethylethyl)thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871266-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-7-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

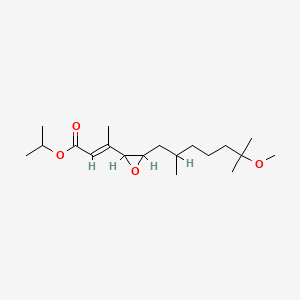

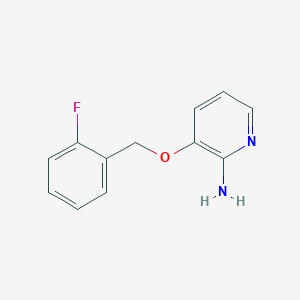

![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)

![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)